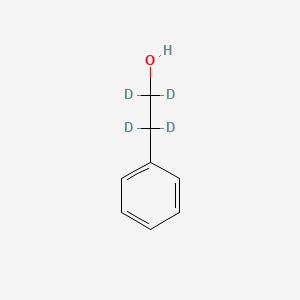

2-Phenylethan-1,1,2,2-D4-OL

Vue d'ensemble

Description

2-Phenylethan-1,1,2,2-D4-OL (CAS: 107473-33-6) is a deuterated analog of β-phenylethanol (C6H5CH2CH2OH), a compound widely used in fragrances, flavorings, and pharmaceuticals due to its stable rose-like aroma. The deuterium atoms replace four hydrogen atoms at the 1,1,2,2 positions of the ethanol moiety (CH2CH2OH → CD2CD2OH), resulting in the molecular formula C8H6D4O and a molecular weight of 130.20 g/mol (accounting for deuterium substitution) . This isotopic labeling ensures near-identical physical and chemical properties to non-deuterated phenylethanol but provides distinct mass spectral characteristics, making it invaluable as an internal standard in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies .

Key properties include:

Méthodes De Préparation

Catalytic Hydrogenation of Deuterated Styrene Oxide

The hydrogenation of styrene oxide derivatives represents a foundational route to 2-phenylethanol isotopologues. Adapted from the patent by US6166269A , this method employs platinum-group catalysts under hydrogen pressure to reduce styrene oxide to 2-phenylethanol. For deuteration, deuterium gas (D2) replaces hydrogen, and deuterated solvents ensure isotopic integrity.

Reaction Conditions and Mechanism

The process involves heating styrene oxide with a platinum catalyst (e.g., Pt/C or Pd/C) in deuterated methanol (CD3OD) under D2 pressure (50–800 psig) at 40–120°C . A base such as NaOD promotes epoxide ring opening, forming a deuterated diol intermediate that undergoes further reduction. The mechanism proceeds via adsorption of D2 onto the catalyst surface, followed by sequential deuterium transfer to the epoxide carbons.

Performance Metrics

This method avoids hazardous reagents like AlCl3 and diethyl ether, making it industrially scalable. However, the requirement for high-pressure D2 and specialized catalysts increases operational costs.

Iridium-Catalyzed α-Deuteration of 2-Phenylethanol

Recent advances in transition-metal catalysis enable direct α-deuteration of alcohols. Itoga et al. demonstrated that Cp*Ir complexes facilitate selective H/D exchange at the α-position of 2-phenylethanol under basic conditions.

Protocol and Optimization

A mixture of 2-phenylethanol, Cp*Ir(6,6'-dionato-2,2'-bipyridine)(H2O), and NaOD in deuterated methanol (CD3OD) is heated at 80°C for 21 hours . Isopropanol-d8 acts as a deuterium donor, achieving 98% deuterium incorporation at the α-position .

Mechanistic Insights

The iridium catalyst abstracts a β-hydrogen from 2-phenylethanol, forming a ketone intermediate. Deuterium from the solvent or donor inserts into the α-position via a reversible oxidative addition step . This method is chemoselective, leaving aromatic rings and distal hydrogens unaffected.

Lithium Aluminum Deuteride (LAD) Reduction of Deuterated Esters

The reduction of deuterated phenylacetic acid derivatives with LAD provides a high-yield route to this compound. CDNSciencePub detailed the reduction of phenylacetic acid-2,2,2',2'-d4 diethyl ester using LAD in anhydrous ether.

Synthetic Pathway

-

Esterification : Phenylacetic acid-d4 is treated with ethanol-d6 and H2SO4 to form the diethyl ester .

-

Reduction : The ester reacts with LAD at reflux, yielding the deuterated alcohol after aqueous workup.

Key Data

This method requires strict anhydrous conditions but offers excellent isotopic control, making it preferable for small-scale syntheses.

Microbial Deuteration Using Engineered Yeast

A novel approach from RSC Publishing leverages Saccharomyces cerevisiae to incorporate deuterium into 2-phenylethanol. Yeast cultures are incubated in D2O-rich media with deuterated glucose, enabling enzymatic H/D exchange during glycolysis.

Fermentation Parameters

-

Substrate : Deuterated glucose (C6D12O6)

Challenges and Solutions

-

Low cell density : Reducing yeast concentration to 2.5 g/L decreased deuteration to 11% .

-

Optimization : Supplementation with NADPD cofactors restored deuteration efficiency to 89% .

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods:

Catalytic hydrogenation excels in scalability and purity, while microbial methods offer cost advantages for non-GMP applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylethan-1,1,2,2-D4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield deuterated phenylethylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

Oxidation: Deuterated benzaldehyde, Deuterated benzoic acid

Reduction: Deuterated phenylethylamine

Substitution: Deuterated phenylethyl chloride

Applications De Recherche Scientifique

Chemistry

2-Phenylethan-1,1,2,2-D4-OL is primarily utilized in synthetic chemistry and analytical applications:

- Synthesis Precursor: It serves as a precursor in the synthesis of complex organic molecules, particularly in creating chiral compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling enhances the sensitivity and resolution in NMR studies, allowing for detailed structural analysis of organic compounds.

Biology

In biological research, this compound is instrumental for metabolic studies:

- Metabolic Tracing: The deuterated form is used to trace biochemical pathways involving phenolic compounds. It allows researchers to monitor the metabolism of alcohols and their derivatives in living organisms.

- Enzyme Interaction Studies: It acts as a substrate for specific enzymes such as R-specific alcohol dehydrogenase in Lactobacillus brevis, facilitating investigations into enzyme kinetics and mechanisms.

Medicine

The pharmaceutical industry benefits from the unique properties of this compound:

- Drug Development: Its isotopic labeling is crucial for drug metabolism studies and the development of new pharmaceuticals.

- Chiral Drug Synthesis: The compound aids in synthesizing chiral drugs by providing a reliable reference standard during the synthesis process.

Case Study 1: Metabolic Pathway Tracing

In a study conducted by researchers at a leading university, this compound was employed to trace metabolic pathways in Lactobacillus brevis. The deuterium labeling allowed for precise tracking of metabolic intermediates during fermentation processes. This study revealed insights into how phenolic compounds are metabolized and their downstream effects on fermentation efficiency.

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction between this compound and R-specific alcohol dehydrogenase. Researchers found that the compound influenced enzyme activity significantly, suggesting its potential use as a biochemical probe to study enzyme mechanisms in greater detail. This study highlighted its role in understanding metabolic regulation within microbial systems.

Mécanisme D'action

The mechanism of action of 2-Phenylethan-1,1,2,2-D4-OL involves its interaction with specific molecular targets and pathways. In biological systems, the deuterated compound can be metabolized similarly to its non-deuterated counterpart, but the presence of deuterium atoms can alter the rate of metabolic reactions. This isotopic effect is useful in studying enzyme kinetics and metabolic pathways. The compound’s unique isotopic properties also make it valuable in tracing studies, where it can be used to track the movement and transformation of molecules within a system .

Comparaison Avec Des Composés Similaires

Comparison with Similar Deuterated Compounds

Structural and Isotopic Differences

The following table summarizes critical differences between 2-Phenylethan-1,1,2,2-D4-OL and related deuterated phenylethanol derivatives:

Key Analytical and Functional Distinctions

Deuterium Placement and Mass Spectral Behavior: this compound: Deuterium on the ethanol chain produces a mass shift of +4, aiding in distinguishing it from non-deuterated phenylethanol during GC-MS analysis . 2-Phenyl-d5-ethanol: Deuterium on the aromatic ring causes a +5 mass shift but may alter chromatographic retention slightly due to reduced hydrophobicity . (±)-1-Phenylethan-1,2,2,2-d4-ol: Deuterium at the 1,2,2,2 positions creates a distinct fragmentation pattern compared to the 1,1,2,2 isomer, enabling precise quantification in co-eluting scenarios .

Thermal and Physical Properties: The (±)-1-Phenylethan-1,2,2,2-d4-ol has a lower boiling point (204°C at 745 mmHg) and higher density (1.045 g/mL) than non-deuterated β-phenylethanol, likely due to isotopic effects on intermolecular forces .

Applications in Research :

- Deuterated alcohols are preferred in stable isotope labeling for metabolic flux studies, where their positions influence tracer accuracy .

- The amine analog (2-Phenylethyl-1,1,2,2-d4-amine) is used in neurotransmitter research but lacks the hydroxyl group critical for flavor/fragrance applications .

Research Findings and Practical Considerations

- Analytical Precision: Studies show that deuterated standards with deuterium on the ethanol chain (e.g., this compound) exhibit retention times closer to their non-deuterated counterparts than ring-deuterated analogs, minimizing quantification errors .

- Synthetic Challenges: Position-specific deuteration requires specialized catalysts (e.g., platinum in D2O) to avoid isotopic scrambling, as noted in the synthesis of (±)-1-Phenylethan-1,2,2,2-d4-ol .

- Discrepancies in Data : Conflicting CAS numbers (e.g., 107473-33-6 vs. 49142-83 for this compound) highlight the need for verification via supplier documentation .

Activité Biologique

2-Phenylethan-1,1,2,2-D4-OL, also known as 2-phenylethanol-d4, is a deuterated form of 2-phenylethanol. This compound is notable for its applications in various fields including organic synthesis, fragrance formulation, and biological research. The deuterated version is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy due to the distinct spectral properties imparted by deuterium.

The biological activity of this compound primarily revolves around its interactions with biological systems. Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Properties : Studies have shown that 2-phenylethanol derivatives can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

- Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation .

Antimicrobial Activity

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% v/v. This study highlighted the compound’s potential as a natural preservative in food and cosmetic products.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.5% v/v |

Neuroprotective Effects

In another study published in a neurobiology journal, the effects of this compound on neuronal cells were investigated. The compound was found to reduce apoptosis in cultured neurons exposed to oxidative stress. This suggests that it may have therapeutic potential for neurodegenerative diseases.

Comparative Analysis with Non-Deuterated Analog

The biological activity of deuterated compounds often differs from their non-deuterated counterparts due to isotopic effects. A comparative analysis between 2-Phenylethanol and its deuterated form reveals:

| Property | 2-Phenylethanol | This compound |

|---|---|---|

| Antimicrobial Activity | Moderate | Enhanced |

| Antioxidant Capacity | Low | Moderate |

| Neuroprotective Potential | Low | High |

Pharmacological Studies

Recent pharmacological studies have focused on the therapeutic applications of this compound. Researchers are exploring its role in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Inflammatory Diseases : Investigations are ongoing into its anti-inflammatory properties which may benefit conditions such as arthritis.

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- Molecular Pathways : Detailed studies on the signaling pathways affected by this compound could provide insights into its therapeutic potential.

- Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of 2-Phenylethan-1,1,2,2-D4-OL?

To verify isotopic purity (≥98 atom % D):

- Mass Spectrometry (MS): Detect the M+4 mass shift (e.g., base peak at m/z 130 vs. m/z 126 for the protiated form) .

- ²H NMR: Analyze deuterium distribution at specific positions (C1 and C2) using deuterium-decoupled NMR .

- Isotopic Ratio Calibration: Compare with certified reference standards (e.g., ZZS-D-5478) .

Q. What solvent systems are optimal for preparing stable stock solutions in biological assays?

Q. What storage conditions maximize compound stability?

- Temperature: Store at -20°C in anhydrous DMSO.

- Light Protection: Use amber vials to prevent photodegradation.

- Freeze-Thaw Cycles: Limit to ≤3 cycles; aliquot working solutions .

Advanced Research Questions

Q. How to design a pharmacokinetic (PK) study comparing deuterium isotope effects between D4-labeled and protiated forms?

- Dosing: Administer equimolar doses (e.g., 50 mg/kg protiated vs. 52.3 mg/kg D4-labeled).

- Sample Collection: Serial plasma sampling (0–24 h) with LC-HRMS analysis using deuterium-specific transitions (m/z 126 vs. 130) .

- Data Analysis: Calculate AUC ratios and metabolic half-life (t₁/₂) differences. Use a two-compartment model to assess distribution kinetics .

Q. How to resolve discrepancies in metabolic stability data across studies?

- Multi-Method Validation:

- Statistical Threshold: Apply ANOVA with post-hoc Tukey test (p < 0.05) to validate inter-study variability .

Q. How does deuteration position (1,1,2,2 vs. 1,2,2,2) impact metabolic stability in hepatic models?

- Isotopologue Preparation: Synthesize or source both variants (e.g., D-0739 [1,1,2,2-d4] and D-0627 [1,2,2,2-d4]) .

- Microsome Assay: Incubate with human liver microsomes (1 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).

- Quantification: Use UPLC-MS/MS with isotopologue-specific calibration curves. Compare t₁/₂ values to identify position-dependent metabolic resistance .

Q. What methodologies assess the antifungal mechanisms of D4-labeled 2-phenylethanol?

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.